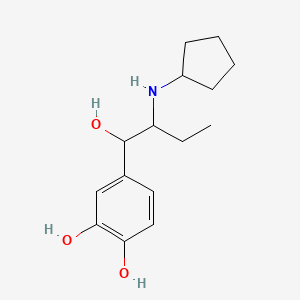

alpha-(1-(Cyclopentylamino)propyl)-3,4-dihydroxybenzyl alcohol

CAS No.: 13725-15-0

Cat. No.: VC1702727

Molecular Formula: C15H23NO3

Molecular Weight: 265.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13725-15-0 |

|---|---|

| Molecular Formula | C15H23NO3 |

| Molecular Weight | 265.35 g/mol |

| IUPAC Name | 4-[2-(cyclopentylamino)-1-hydroxybutyl]benzene-1,2-diol |

| Standard InChI | InChI=1S/C15H23NO3/c1-2-12(16-11-5-3-4-6-11)15(19)10-7-8-13(17)14(18)9-10/h7-9,11-12,15-19H,2-6H2,1H3 |

| Standard InChI Key | FEYMRICSONQYOT-UHFFFAOYSA-N |

| SMILES | CCC(C(C1=CC(=C(C=C1)O)O)O)NC2CCCC2 |

| Canonical SMILES | CCC(C(C1=CC(=C(C=C1)O)O)O)NC2CCCC2 |

Introduction

Chemical Identity and Properties

Alpha-(1-(Cyclopentylamino)propyl)-3,4-dihydroxybenzyl alcohol is identified by several chemical descriptors and physical properties that define its molecular identity:

Chemical Identification Parameters

| Parameter | Value |

|---|---|

| CAS Registry Number | 13725-15-0, 18866-80-3 |

| Molecular Formula | C15H23NO3 |

| Molecular Weight | 265.35 g/mol |

| IUPAC Name | 4-[2-(cyclopentylamino)-1-hydroxybutyl]benzene-1,2-diol |

| RTECS Number | DO0606500 |

| InChI | InChI=1S/C15H23NO3/c1-2-12(16-11-5-3-4-6-11)15(19)10-7-8-13(17)14(18)9-10/h7-9,11-12,15-19H,2-6H2,1H3 |

| InChIKey | FEYMRICSONQYOT-UHFFFAOYSA-N |

The compound is also known by several synonyms including N-Cyclopentylbutanephrine, WIN 515, and Protocatechuyl alcohol, alpha-(1-cyclopentylaminopropyl)- .

Physicochemical Properties

| Property | Value |

|---|---|

| XLogP3-AA | 2.2 |

| Hydrogen Bond Donor Count | 4 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 5 |

| Topological Polar Surface Area | 72.7 Ų |

| Complexity | 268 |

| Undefined Atom Stereocenter Count | 2 |

These properties indicate the compound has moderate lipophilicity, significant hydrogen bonding capacity, and considerable structural flexibility . The presence of undefined stereocenters suggests potential stereoisomers with possibly different biological activities.

Structural Characteristics

Molecular Structure

The compound features several key structural components:

-

A 3,4-dihydroxybenzyl alcohol core (protocatechuyl alcohol)

-

A propyl chain with a hydroxyl group at the benzylic position

-

A secondary amine linkage connecting to a cyclopentyl group

-

Two chiral centers that can lead to multiple stereoisomers

The 3,4-dihydroxy pattern on the benzene ring constitutes a catechol moiety, known for its antioxidant properties and ability to chelate metal ions. The hydroxyl group at the benzylic position provides an additional site for hydrogen bonding and metabolic transformation .

Structural Features Contributing to Activity

The catechol moiety (3,4-dihydroxybenzyl alcohol) is recognized for its:

-

Antioxidant activity through hydrogen donation

-

Metal chelation properties

-

Potential for oxidation to reactive quinones

The cyclopentylamino group introduces a hydrophobic component that can influence receptor binding, while the secondary amine provides a site for hydrogen bonding and potential protonation under physiological conditions.

Synthesis Methods

The synthesis of alpha-(1-(Cyclopentylamino)propyl)-3,4-dihydroxybenzyl alcohol involves sophisticated organic chemistry techniques:

Multi-step Organic Reactions

The synthesis typically requires several chemical transformations with careful control of reaction conditions:

| Synthetic Approach | Key Considerations |

|---|---|

| Controlled Reaction Conditions | Temperature, pH, and reaction time optimization |

| Protection-Deprotection Strategies | For selective functionalization of hydroxyl groups |

| Stereoselective Synthesis | For controlling stereochemistry at chiral centers |

| Purification Techniques | Column chromatography, recrystallization |

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.

Biological Activity and Pharmacological Properties

| Biological Activity | Mechanism |

|---|---|

| Adrenergic Receptor Interaction | Structural similarity to adrenergic compounds suggests potential binding to adrenergic receptors |

| Antioxidant Activity | Catechol moiety can scavenge reactive oxygen species |

| Enzyme Inhibition | Potential inhibition of 11β-HSD1, impacting glucose metabolism |

| Neuroprotective Effects | Possible modulation of cholinergic activity and reduction of amyloid-beta accumulation |

The compound's structural features suggest it may have interactions with multiple biological targets, contributing to a complex pharmacological profile.

Toxicological Profile

Available toxicity data provides important information for safety assessment:

| Test Type | Route of Exposure | Species | Dose | Effect |

|---|---|---|---|---|

| LD50 | Intravenous | Mouse | 83 mg/kg | Lethal dose, 50% mortality |

This toxicity profile indicates moderate intravenous toxicity in mice, necessitating careful handling in research settings .

Ongoing Research Directions

Current research on this compound focuses on several key areas:

-

Pharmacodynamic and pharmacokinetic studies to better understand its mechanism of action

-

Development of improved derivatives with enhanced selectivity and reduced toxicity

-

Exploration of its potential in amyloid-related diseases and other neurodegenerative conditions

-

Investigation of structure-activity relationships to guide future drug development

Comparison with Similar Compounds

Structural Analogs

Several compounds share structural similarities with alpha-(1-(Cyclopentylamino)propyl)-3,4-dihydroxybenzyl alcohol:

| Compound | Structural Difference | Potential Impact on Activity |

|---|---|---|

| Alpha-(1-Aminopropyl)-3,4-dihydroxybenzyl alcohol hydrochloride | Primary amine instead of cyclopentylamino group | Different pharmacokinetics and receptor binding properties |

| 4-Hydroxybenzyl alcohol | Lacks the cyclopentylamino-propyl chain and has only one hydroxyl group | Significantly different biological activity profile |

| 3,4-Dihydroxybenzaldehyde | Contains an aldehyde instead of hydroxymethyl group and lacks the cyclopentylamino-propyl chain | Different reactivity and biological interactions |

These structural differences can lead to significant variations in pharmacological properties, highlighting the importance of specific structural features in determining biological activity .

Structure-Activity Relationships

Analysis of structure-activity relationships suggests:

-

The catechol moiety is critical for antioxidant activity

-

The cyclopentylamino group may enhance binding to specific receptor sites

-

The hydroxyl group at the benzylic position contributes to the compound's metabolic profile

-

Stereochemistry at the chiral centers may influence receptor selectivity and potency

Future Research Directions

Challenges and Opportunities

The development of alpha-(1-(Cyclopentylamino)propyl)-3,4-dihydroxybenzyl alcohol as a therapeutic agent faces several challenges, including:

-

Optimization of stereoselectivity in synthesis

-

Enhancement of receptor selectivity to reduce potential side effects

-

Improvement of pharmacokinetic properties

-

Development of appropriate formulations for clinical use

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume